An In-depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Benzyl (6-hydroxyhexyl)carbamate: Synthesis, Properties, and Applications
Abstract
This technical guide provides a comprehensive overview of Benzyl (6-hydroxyhexyl)carbamate, a bifunctional molecule of significant interest in modern pharmaceutical and chemical research. The document details a robust synthetic protocol, explores the underlying chemical principles, and presents a thorough characterization of the compound's physicochemical properties. Designed for researchers, scientists, and drug development professionals, this guide emphasizes the causality behind experimental choices, ensuring a deep, practical understanding of the molecule's synthesis and application, particularly its emerging role as a versatile linker in Proteolysis Targeting Chimeras (PROTACs).
Introduction and Strategic Importance
Benzyl (6-hydroxyhexyl)carbamate (CAS No: 17996-12-2) is a key organic intermediate characterized by two distinct functional moieties: a terminal primary alcohol and a primary amine protected by a benzyloxycarbonyl (Cbz or Z) group.[1] This unique structure renders it a valuable bifunctional linker, enabling the covalent connection of two different molecular entities.[1]
The strategic importance of this molecule lies in its clever design:
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The 6-Hydroxyhexyl Chain: Provides a flexible, aliphatic spacer of a defined length, which is crucial for optimizing steric and spatial relationships between conjugated molecules. The terminal hydroxyl group serves as a reactive handle for further chemical modification, such as esterification or etherification.
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The Cbz-Protected Amine: The benzyloxycarbonyl group is a classic and robust protecting group for amines.[2] It is stable to a wide range of reaction conditions, yet can be selectively and cleanly removed under mild catalytic hydrogenation conditions (e.g., H₂/Pd-C).[2][3] This "orthogonal" deprotection strategy is fundamental in multi-step synthesis, allowing for the unmasking of the amine at a desired stage without disturbing other sensitive functional groups.
Recently, Benzyl (6-hydroxyhexyl)carbamate has gained prominence as a foundational building block in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.[4] In this context, the hydroxyl and (deprotected) amino groups of the linker serve as attachment points for the target protein ligand and the E3 ligase ligand, respectively.
This guide provides the scientific community with a detailed methodology for the synthesis and characterization of this important compound.
Synthesis of Benzyl (6-hydroxyhexyl)carbamate
The synthesis of Benzyl (6-hydroxyhexyl)carbamate is achieved through the selective N-protection of 6-aminohexan-1-ol using benzyl chloroformate. This reaction is a classic example of a Schotten-Baumann reaction, involving the acylation of an amine.
Reaction Principle and Rationale
The core of the synthesis is the nucleophilic attack of the primary amine of 6-aminohexan-1-ol on the electrophilic carbonyl carbon of benzyl chloroformate. The hydroxyl group of 6-aminohexan-1-ol is significantly less nucleophilic than the amine and thus does not react under these conditions, ensuring chemoselectivity.
Causality Behind Experimental Choices:
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Starting Material: 6-aminohexan-1-ol is the logical precursor, as it provides the requisite C6 alkyl chain with terminal amine and hydroxyl groups.
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Protecting Reagent: Benzyl chloroformate (Cbz-Cl) is the ideal reagent for introducing the Cbz group. It is highly reactive and efficiently forms the stable carbamate linkage.[5] The Cbz group is chosen for its stability and, most importantly, its selective removal by hydrogenolysis, which preserves many other functional groups that might be sensitive to acidic or basic cleavage conditions.[2]
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Base: An aqueous base, such as sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃), is crucial. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[5] This prevents the protonation of the starting amine, which would form a non-nucleophilic ammonium salt (R-NH₃⁺) and halt the reaction.
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Solvent System: A biphasic system (e.g., water and an organic solvent like dichloromethane or diethyl ether) is often employed. The inorganic base remains in the aqueous phase, while the organic starting material and product are in the organic phase, facilitating both the reaction at the interface and subsequent product extraction.
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Temperature Control: The reaction is initiated at a low temperature (0 °C) by adding the benzyl chloroformate dropwise. This is critical for controlling the initial exothermic reaction and minimizing potential side reactions.
Visualized Reaction Scheme
Caption: General reaction scheme for the synthesis of Benzyl (6-hydroxyhexyl)carbamate.
Detailed Experimental Protocol
This protocol is a representative method and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood.
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-aminohexan-1-ol (1.0 eq) in a 1:1 mixture of water and dichloromethane (DCM).
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Addition of Base: Add sodium carbonate (Na₂CO₃) (1.5 - 2.0 eq) to the solution and stir until it is dissolved or well-suspended.
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Cooling: Cool the flask in an ice-water bath to 0 °C with vigorous stirring.
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Addition of Reagent: Add benzyl chloroformate (1.05 eq) dropwise to the cold, stirring mixture over 15-20 minutes. Ensure the temperature does not rise significantly.
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Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, transfer the mixture to a separatory funnel. Separate the organic layer.
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Extraction: Extract the aqueous layer twice with fresh portions of DCM.
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Washing: Combine all organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
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Purification: Purify the crude solid by flash column chromatography on silica gel (using an eluent such as a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure Benzyl (6-hydroxyhexyl)carbamate as a white solid.
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow for synthesis and purification.
Physicochemical Properties and Characterization
Accurate characterization is essential to confirm the identity and purity of the synthesized compound.
Physical Properties
The key physical properties of Benzyl (6-hydroxyhexyl)carbamate are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 17996-12-2 | [1][6][7] |
| Molecular Formula | C₁₄H₂₁NO₃ | [4][6][7][8] |
| Molecular Weight | 251.32 g/mol | [6][7][9] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 80-85 °C | [7][9] |
| Storage | Sealed, dry, room temperature | [6][9] |
Spectroscopic Data for Structural Validation
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¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides definitive structural confirmation. Expected signals include: a multiplet for the 5 aromatic protons of the benzyl group (~7.3 ppm), a singlet for the benzylic CH₂ protons (~5.1 ppm), a broad signal for the NH proton, a triplet for the CH₂ adjacent to the hydroxyl group (~3.6 ppm), a triplet for the CH₂ adjacent to the carbamate nitrogen (~3.1 ppm), and a series of multiplets for the remaining four methylene groups of the hexyl chain.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show characteristic peaks for the carbamate carbonyl carbon (~156 ppm), aromatic carbons (~127-136 ppm), the benzylic carbon (~66 ppm), the hydroxymethyl carbon (~62 ppm), and the various aliphatic carbons of the hexyl chain.
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MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. An ESI-MS spectrum would typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 252.3. Spectroscopic data for the compound is available in public databases.[10]
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Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound, which is typically expected to be >98%.
Safety and Handling
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Benzyl chloroformate is highly corrosive, toxic, and a lachrymator. It must be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Dichloromethane (DCM) is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.
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Standard laboratory safety practices should be followed at all times. Refer to the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
Benzyl (6-hydroxyhexyl)carbamate is a strategically important bifunctional molecule with growing applications in medicinal chemistry and drug discovery. The synthetic protocol detailed in this guide is robust, reliable, and based on well-established chemical principles. By understanding the rationale behind each experimental step, from the choice of reagents to the purification strategy, researchers can confidently and efficiently produce this versatile building block for their advanced synthetic needs.
References
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SpectraBase. benzyl N-(6-hydroxyhexyl)carbamate - Optional[MS (GC)] - Spectrum. [Link]
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Dalton Research Molecules. Benzyl (6-hydroxyhexyl)carbamate | CAS 17996-12-2. [Link]
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Master Organic Chemistry. Protecting Groups for Amines: Carbamates. (2018-06-07). [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Organic Chemistry Portal. Cbz-Protected Amino Groups (Archived). [Link]
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